molecular formula C17H20N4O2S B2405202 8-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione CAS No. 897453-57-5

8-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione

Cat. No. B2405202
CAS RN: 897453-57-5
M. Wt: 344.43
InChI Key: JWOVRGJCWWKDAB-UHFFFAOYSA-N
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Description

The compound “8-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione” is a purine derivative. Purines are biologically significant and form the basis of many important biomolecules like DNA and RNA . The compound also contains a sulfanyl group attached to a dimethylphenyl group, which could potentially influence its reactivity and properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be planar at the purine core, with the sulfanyl group and the dimethylphenyl group adding some three-dimensionality . The presence of the dione (two carbonyl groups) in the purine ring could potentially allow for hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the purine core and the sulfanyl group. The purine core, being aromatic, is generally stable but can participate in electrophilic aromatic substitution reactions . The sulfanyl group could potentially be oxidized or participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. The purine core is likely to make the compound relatively stable and aromatic . The presence of the sulfanyl group could potentially make the compound more polar and influence its solubility .

Scientific Research Applications

Metabolic Pathway Insights

Research delving into the metabolic pathways of related compounds offers a foundation for understanding the applications and implications of specific chemicals, including the one . For instance, studies on methenolone metabolism reveal the importance of sulfation as a phase II metabolic pathway, proposing metabolites significant in the sulfate fraction (Fragkaki et al., 2015). Similar investigations into urinary metabolites, such as dimethylhippuric acids after exposure to trimethylbenzenes, provide insights into biomarkers for chemical exposure and the body's response mechanisms (Järnberg et al., 1997).

Toxicology and Exposure Assessment

The toxicological assessment of chemical compounds and their impact on human health forms a critical area of research. Investigations into the effects of exposure to specific compounds, such as trimethyltin and dimethyltin, illustrate the neurotoxic effects and highlight the importance of occupational safety measures (Ross et al., 1981). These studies underscore the necessity of understanding chemical toxicokinetics and the role of metabolites in assessing exposure risks.

Biomonitoring and Environmental Health

Biomonitoring research, focusing on the detection of chemical metabolites in biological samples, provides invaluable data for assessing environmental and occupational exposure. The determination of metabolites such as 3,4-dimethylhippuric acid in workers exposed to trimethylbenzenes underscores the utility of biological monitoring in the paint and varnish industry, guiding safety protocols and exposure limits (Fukaya et al., 1994).

Implications for Drug Development and Safety

Understanding the metabolic pathways and toxicological profiles of chemical compounds has direct implications for drug development and safety. Studies on the metabolites of therapeutic agents, such as 6-mercaptopurine, provide insights into the pharmacokinetics and potential side effects, informing dosage adjustments and monitoring strategies (Keuzenkamp-Jansen et al., 1996).

properties

IUPAC Name

8-[(2,5-dimethylphenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-10-6-7-11(2)12(8-10)9-24-16-18-13-14(19(16)3)20(4)17(23)21(5)15(13)22/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOVRGJCWWKDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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